molecular formula C8H13N3O2 B2471450 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1975118-30-9

3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2471450
CAS No.: 1975118-30-9
M. Wt: 183.211
InChI Key: FDSQCTUAZYUPON-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and the reaction time ranging from 2 to 4 hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated pyrazoles, alkoxylated pyrazoles

Scientific Research Applications

3-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor modulation, it can act as an agonist or antagonist, altering the signaling pathways and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the dimethylamino group, resulting in different chemical reactivity and biological activity.

    3-(Aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains an aminomethyl group instead of a dimethylamino group, leading to variations in its chemical and biological properties.

    3-(Methylamino)methyl-1-methyl-1H-pyrazole-4-carboxylic acid:

Uniqueness

3-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-10(2)5-7-6(8(12)13)4-11(3)9-7/h4H,5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSQCTUAZYUPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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